4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane, universally recognized in industrial procurement as TESPT or Si69 (CAS: 40372-72-3), is the benchmark bifunctional organosilane coupling agent for silica-reinforced diene elastomers. Structurally, it features triethoxysilyl end groups that condense with surface silanols on precipitated silica, and a central tetrasulfide chain (average sulfur length of ~3.8) that covalently bonds to unsaturated elastomer backbones during vulcanization [1]. In procurement contexts, TESPT is the foundational additive for "green tire" technology, selected primarily for its ability to drastically reduce filler-filler agglomeration, lower rolling resistance, and act as an active sulfur donor during the curing process [2]. Its dual functionality fundamentally transforms silica from a highly polar, poorly dispersed filler into a highly reinforcing network node, making it an indispensable raw material for high-performance rubber compounding [3].
Substituting TESPT with closely related silanes like bis(triethoxysilylpropyl)disulfide (TESPD/Si75) or highly reactive mercaptosilanes without fundamentally redesigning the formulation leads to severe process or performance failures [1]. Mercaptosilanes offer excellent coupling but cause uncontrollable premature vulcanization (scorch) at standard mixing temperatures, rendering the compound unprocessable [2]. Conversely, while TESPD improves scorch safety and allows higher mixing temperatures due to its thermostable disulfide bond, it lacks TESPT's tetrasulfide chain and cannot act as a sulfur donor [3]. If a buyer substitutes TESPD for TESPT without adding compensatory free sulfur and adjusting the accelerator package, the resulting elastomer will suffer from a reduced crosslink density, inferior modulus, and compromised dynamic mechanical properties [1]. TESPT is specifically procured when the formulation relies on "equilibrium cure" mechanics, where the silane's slow sulfur release mitigates reversion during extended curing cycles [3].
TESPT is distinguished from its disulfide analog (TESPD) by its central polysulfane chain, which contains an average of 3.8 sulfur atoms compared to TESPD's 2.15 [1]. During vulcanization, the longer tetrasulfide linkages in TESPT thermally cleave, allowing the silane to act as a primary sulfur donor. This generates a higher crosslink density (measured as torque rise, MH-ML) than equimolar TESPD when no additional free sulfur is added [2]. This sulfur-donating property is critical for 'equilibrium cure' systems, where the slow release of sulfur compensates for the breakdown of conventional polysulfidic crosslinks, preventing reversion in thick articles [1].
| Evidence Dimension | Average polysulfane chain length and sulfur donation |
| Target Compound Data | TESPT (Average sulfur chain length ~3.8; acts as active sulfur donor) |
| Comparator Or Baseline | TESPD (Average sulfur chain length ~2.15; thermostable, non-donating) |
| Quantified Difference | TESPT provides sustained sulfur release for crosslinking, whereas TESPD requires external free sulfur to achieve equivalent crosslink density. |
| Conditions | Silica-filled diene rubber compounding and vulcanization. |
Procurement must select TESPT over TESPD when the formulation relies on the silane to provide equilibrium sulfur donation to prevent reversion during overcure.
Because TESPT contains reactive tetrasulfide bonds, it is more susceptible to thermally induced pre-crosslinking during the non-productive mixing stage than TESPD [1]. To prevent premature scorch and unwanted viscosity increases, TESPT-silica compounds must be mixed at strictly controlled dump temperatures, typically not exceeding 140–150°C [2]. In contrast, the thermostable disulfide bonds in TESPD allow for mixing temperatures up to 160°C without significant scorch risk [1]. While TESPT offers superior sulfur donation, it requires more rigorous temperature control during extrusion and milling [2].
| Evidence Dimension | Maximum safe mixing (dump) temperature |
| Target Compound Data | TESPT (Must be maintained <150°C to prevent premature scorch) |
| Comparator Or Baseline | TESPD (Can tolerate mixing temperatures up to 160°C) |
| Quantified Difference | TESPT requires a ~10°C lower mixing temperature ceiling compared to TESPD to avoid premature cleavage of the tetrasulfide bond. |
| Conditions | Non-productive mixing stage in an internal mixer. |
Dictates manufacturing throughput and equipment settings; buyers must ensure their facilities can maintain strict temperature control before procuring TESPT.
The choice between TESPT and TESPD directly impacts the dimensional stability of the green rubber compound during extrusion. Formulations utilizing TESPT exhibit higher die swell due to a combination of higher compound viscosity and slight pre-crosslinking from the reactive tetrasulfide groups [1]. Measurements indicate that TESPT-containing compounds exhibit die swell values of 15–22%, whereas equivalent formulations using the disulfide silane (TESPD) show reduced die swell values of 8–12% [1]. This difference requires formulators to adjust extrusion die tooling depending on which silane is procured [2].
| Evidence Dimension | Die swell percentage during green rubber extrusion |
| Target Compound Data | TESPT formulations (15–22% die swell) |
| Comparator Or Baseline | TESPD formulations (8–12% die swell) |
| Quantified Difference | TESPT exhibits approximately 7–10% higher die swell compared to TESPD. |
| Conditions | Extrusion of uncured (green) silica-filled rubber compounds. |
Engineers must account for higher die swell in tooling and downstream processing when procuring TESPT instead of TESPD.
The primary commercial driver for procuring TESPT is its profound effect on the dynamic mechanical properties of silica-filled elastomers. By covalently bridging the silica filler and the rubber matrix, TESPT drastically reduces filler-filler friction (the Payne effect) [1]. In standard deproteinized natural rubber (DPNR) formulations, the addition of TESPT yields a tan delta at 60°C of approximately 0.077, compared to significantly higher values (>0.120) for uncoupled silica or standard carbon black baselines [2]. This reduction in hysteresis at 60°C directly correlates to lower rolling resistance in tire treads [1].
| Evidence Dimension | Tan delta at 60°C (indicator of rolling resistance) |
| Target Compound Data | TESPT-coupled silica (tan delta ~0.077) |
| Comparator Or Baseline | Uncoupled silica / Carbon black baseline (>0.120) |
| Quantified Difference | TESPT reduces tan delta at 60°C by over 35% compared to uncoupled baselines, significantly lowering heat build-up and energy loss. |
| Conditions | Dynamic mechanical analysis (DMA) of cured silica-reinforced diene rubber at 60°C. |
This quantitative reduction in hysteresis is the fundamental performance metric that justifies the procurement of TESPT for 'green tire' manufacturing.
Directly leveraging TESPT's ability to lower tan delta at 60°C (reducing rolling resistance) while maintaining high crosslink density, this compound is the industry standard for passenger car tire treads. Procurement for this application prioritizes TESPT over TESPD when the formulation is optimized for equilibrium cure and maximum dynamic performance, provided the mixing facility can maintain temperatures below 150°C to prevent scorch [1].
In the manufacturing of heavy-duty truck tires, industrial conveyor belts, and large engine mounts, the extended curing times often lead to reversion (breakdown of the polymer network). TESPT is selected specifically for its average polysulfane chain length of ~3.8, allowing it to act as a sustained sulfur donor. This equilibrium cure mechanism maintains torque and crosslink density during overcure, a critical advantage over non-donating silanes like TESPD [2].
For non-tire industrial applications requiring high tensile strength and abrasion resistance, TESPT is used to couple precipitated silica into polar and non-polar elastomers (e.g., NBR, EPDM). While TESPT formulations exhibit higher die swell (15–22%) during extrusion compared to disulfides, the resulting covalent filler-elastomer network provides superior mechanical integrity and fluid resistance necessary for high-pressure hoses and dynamic seals [3].